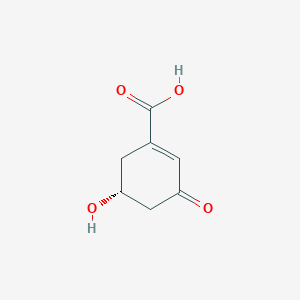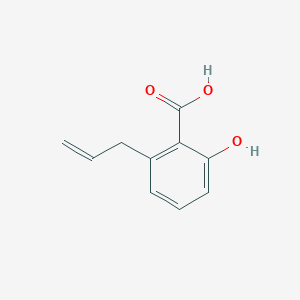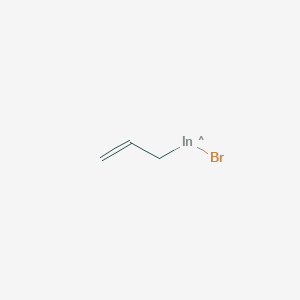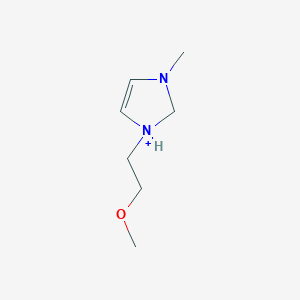
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring substituted with a methoxyethyl group and a methyl group, which imparts specific chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
1-(2-Phenoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct solubility and reactivity properties. Its methoxyethyl group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
174899-67-3 |
|---|---|
Formule moléculaire |
C7H15N2O+ |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2O/c1-8-3-4-9(7-8)5-6-10-2/h3-4H,5-7H2,1-2H3/p+1 |
Clé InChI |
YVXWWIPQSJWDAL-UHFFFAOYSA-O |
SMILES canonique |
CN1C[NH+](C=C1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
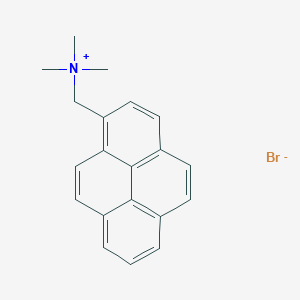
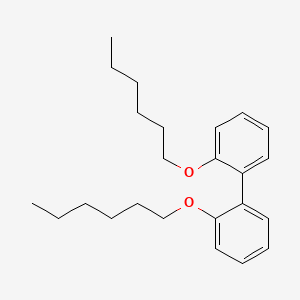

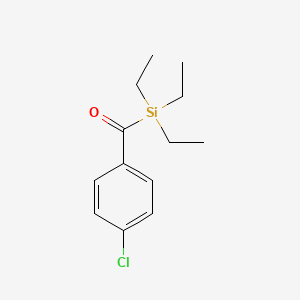

![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
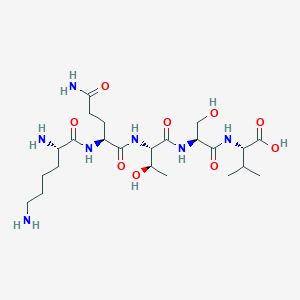
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
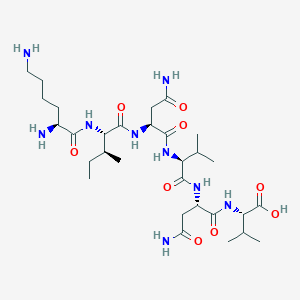
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
